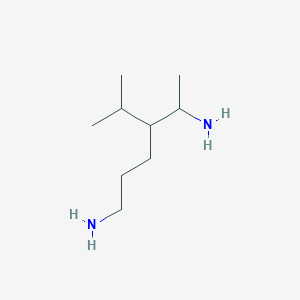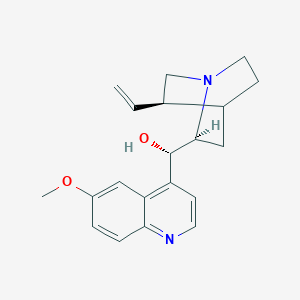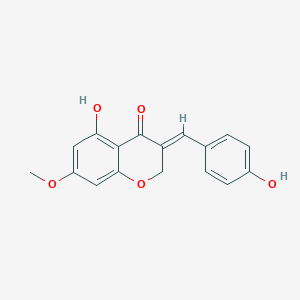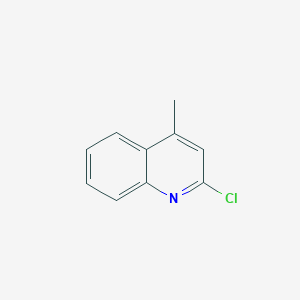
2-(4-Phenylbutyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Phenylbutyl)-1H-indole, also known as PB-22, is a synthetic cannabinoid that belongs to the indole family. PB-22 is a potent agonist of the CB1 and CB2 receptors and is known to have similar effects to those of delta-9-tetrahydrocannabinol (THC), the psychoactive compound found in cannabis. PB-22 has gained interest in the scientific community due to its potential applications in medical research.
Wirkmechanismus
2-(4-Phenylbutyl)-1H-indole acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune function. This compound binds to these receptors, causing a cascade of biochemical events that ultimately lead to the effects observed in vivo.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Phenylbutyl)-1H-indole has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of smaller amounts of the compound in experiments. Additionally, this compound has a long half-life, which allows for longer experiments. However, one limitation is the lack of information on the long-term effects of this compound, which makes it difficult to assess its safety for use in humans.
Zukünftige Richtungen
There are several future directions for 2-(4-Phenylbutyl)-1H-indole research. One area of interest is the development of this compound derivatives with improved potency and selectivity for the CB1 and CB2 receptors. Additionally, further research is needed to determine the long-term effects of this compound on human health and safety. Finally, this compound has the potential to be used as a therapeutic agent for the treatment of various medical conditions, and further research is needed to explore its full therapeutic potential.
Synthesemethoden
2-(4-Phenylbutyl)-1H-indole can be synthesized using a variety of methods. One common method involves the reaction of 4-phenylbutyl iodide with 1H-indole in the presence of a palladium catalyst. Another method involves the reaction of 4-phenylbutyl chloride with 1H-indole in the presence of a base. Both methods yield this compound in high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-(4-Phenylbutyl)-1H-indole has been used in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various medical conditions. Studies have shown that this compound has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, this compound has been shown to have anti-cancer effects, making it a potential candidate for the treatment of various types of cancer.
Eigenschaften
CAS-Nummer |
142906-89-6 |
|---|---|
Molekularformel |
C18H19N |
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
2-(4-phenylbutyl)-1H-indole |
InChI |
InChI=1S/C18H19N/c1-2-8-15(9-3-1)10-4-6-12-17-14-16-11-5-7-13-18(16)19-17/h1-3,5,7-9,11,13-14,19H,4,6,10,12H2 |
InChI-Schlüssel |
OUFWRIBUVYRSQW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCC2=CC3=CC=CC=C3N2 |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCC2=CC3=CC=CC=C3N2 |
Synonyme |
2-(4-PHENYLBUTYL)INDOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



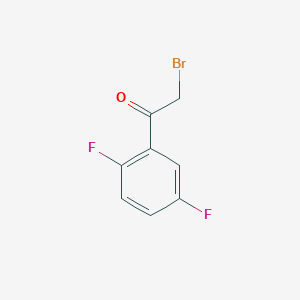

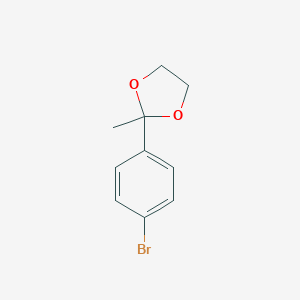

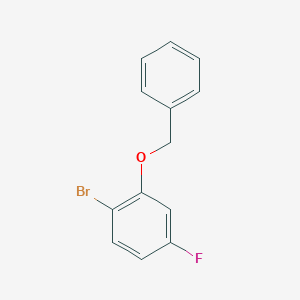


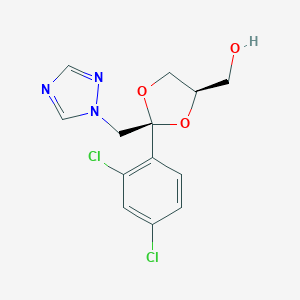
![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B123170.png)
